9-Mesityl-10-methylacridinium tetrafluoroborate

Catalog No.
S925565
CAS No.
1442433-71-7
M.F
C23H22BF4N
M. Wt
399.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Mesityl-10-methylacridinium tetrafluoroborate

CAS Number

1442433-71-7

Product Name

9-Mesityl-10-methylacridinium tetrafluoroborate

IUPAC Name

10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate

Molecular Formula

C23H22BF4N

Molecular Weight

399.2 g/mol

InChI

InChI=1S/C23H22N.BF4/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;2-1(3,4)5/h5-14H,1-4H3;/q+1;-1

InChI Key

KKMWMXQQOIIJIZ-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C

Synonyms

9-mesityl-10-methylacridinium tetrafluoroborate

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C

Promising Photocatalyst

-Mesityl-10-methylacridinium tetrafluoroborate (9-Mes-10-Me-Acr+ BF4-) is an organic molecule being explored as a photocatalyst in scientific research. Photocatalysis utilizes light to drive chemical reactions, and researchers are interested in 9-Mes-10-Me-Acr+ BF4- due to several potential advantages:

  • Stability: Compared to traditional transition metal-based photocatalysts, 9-Mes-10-Me-Acr+ BF4- exhibits greater chemical stability []. This makes it potentially more durable and reusable in various reaction conditions.
  • Redox Potential: The molecule possesses a favorable reduction potential, allowing it to participate in a broader range of photoredox reactions []. This translates to the ability to activate a wider variety of starting materials in photocatalytic processes.

9-Mesityl-10-methylacridinium tetrafluoroborate is a synthetic organic compound with the molecular formula C23H22BF4N and a molecular weight of approximately 399.23 g/mol. This compound features a cation derived from acridinium, characterized by a planar aromatic ring that includes a nitrogen atom, with a mesityl group (2,4,6-trimethylphenyl) at the 9th position and a methyl group at the 10th position. The tetrafluoroborate anion (BF4) balances the positive charge of the acridinium cation, forming a stable salt . It is known for its role as a photoredox catalyst in organic chemistry, facilitating various chemical transformations through light-driven processes.

9-Mesityl-10-methylacridinium tetrafluoroborate is particularly notable for its ability to mediate several organic reactions via photoredox catalysis. Key reactions include:

  • Anti-Markovnikov Hydroamination: This reaction involves the addition of amines to alkenes, resulting in the formation of carbon-nitrogen bonds while adhering to anti-Markovnikov selectivity.
  • Addition of Carboxylic Acids: The compound can facilitate the addition of carboxylic acids to alkenes, enabling the formation of carbon-carbon bonds.
  • Hydrotrifluoromethylation: It can also be used to introduce trifluoromethyl groups into styrenes, enhancing their reactivity and functionalization potential .

A representative balanced equation for one of these reactions is as follows:

PhCH CH2+MorpholinePhCH2CH NHMorpholine \text{PhCH CH}_2+\text{Morpholine}\rightarrow \text{PhCH}_2-\text{CH NHMorpholine }

This illustrates the coupling of an alkene with an amine .

While specific biological activities of 9-Mesityl-10-methylacridinium tetrafluoroborate are not extensively documented, its derivatives and related compounds have been studied for various applications in medicinal chemistry. The photoredox capabilities suggest potential uses in drug synthesis and development, although more research is necessary to fully elucidate any direct biological effects or therapeutic applications .

The synthesis of 9-Mesityl-10-methylacridinium tetrafluoroborate typically involves:

  • Formation of the Acridinium Cation: This can be achieved through the alkylation of acridine derivatives with mesityl halides.
  • Salt Formation: The cation is then combined with tetrafluoroboric acid or its salts to yield the tetrafluoroborate salt.

This method allows for the production of high-purity samples suitable for research applications .

The primary application of 9-Mesityl-10-methylacridinium tetrafluoroborate lies in its role as a photoredox catalyst. Its ability to facilitate light-driven chemical transformations makes it valuable in synthetic organic chemistry, particularly for:

  • Developing new synthetic pathways for complex organic molecules.
  • Enhancing reaction efficiencies in C-H bond activation processes.
  • Serving as a catalyst in various organic transformations, including those involving alkenes and carboxylic acids .

Several compounds share structural similarities with 9-Mesityl-10-methylacridinium tetrafluoroborate, particularly within the class of acridinium salts. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
9-Mesityl-10-methylacridinium perchlorateSimilar cation structureDifferent anion (perchlorate) affecting stability
3,6-Di-tert-butyl-9-mesityl-10-methylacridinium tetrafluoroborateBulky tert-butyl groupsEnhanced steric hindrance influencing reactivity
9-Mesityl-10-phenylacridinium tetrafluoroboratePhenyl substituent at position 10Variation in electronic properties due to phenyl group
2,7-Dimethyl-9-mesityl-10-methylacridinium tetrafluoroborateAdditional methyl groupsPotentially altered catalytic properties

These compounds illustrate variations in substituents that can influence chemical behavior and catalytic efficiency. The unique combination of steric bulk and electronic properties in 9-Mesityl-10-methylacridinium tetrafluoroborate sets it apart as a versatile catalyst in photoredox applications .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16
Wilger et al. The direct anti-Markovnikov addition of mineral acids to styrenes. Nature Chemistry, doi: 10.1038/nchem.2000, published online 13 July 2014 http://www.nature.com/nchem

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